Terbutalone

Descripción

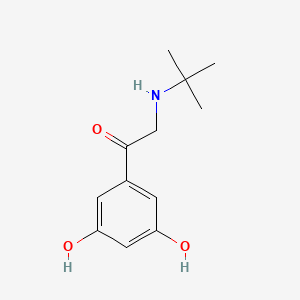

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(tert-butylamino)-1-(3,5-dihydroxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-12(2,3)13-7-11(16)8-4-9(14)6-10(15)5-8/h4-6,13-15H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRQVMOOPIMHYOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(=O)C1=CC(=CC(=C1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139508-58-0 | |

| Record name | Terbutalone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139508580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TERBUTALONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9Z2G347D9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Terbutaline's Mechanism of Action on Beta-2 Adrenergic Receptors: A Technical Guide

This in-depth guide provides a comprehensive overview of the molecular mechanism of action of terbutaline on beta-2 adrenergic receptors, tailored for researchers, scientists, and drug development professionals. It delves into the signaling pathways, quantitative pharmacological data, and key experimental methodologies.

Core Mechanism of Action: G-Protein Coupled Receptor Activation

Terbutaline is a selective beta-2 adrenergic receptor agonist.[1] Its primary therapeutic effect, bronchodilation, is achieved through the stimulation of beta-2 adrenergic receptors, which are G-protein coupled receptors (GPCRs) located on the smooth muscle cells of the airways.[2][3] The binding of terbutaline to these receptors initiates a well-defined intracellular signaling cascade.[4][5]

Upon agonist binding, the beta-2 adrenergic receptor undergoes a conformational change. This change facilitates the coupling of the receptor to a stimulatory G-protein (Gs). The activated Gs protein, in turn, stimulates the membrane-bound enzyme adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to the second messenger, cyclic adenosine monophosphate (cAMP).

The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). PKA then phosphorylates several intracellular proteins, which ultimately results in a decrease in intracellular calcium concentrations. This cascade of events leads to the inactivation of myosin light-chain kinase and the activation of myosin light-chain phosphatase, causing relaxation of the bronchial smooth muscle and resulting in bronchodilation.

Beyond bronchodilation, terbutaline's activation of beta-2 adrenergic receptors can also inhibit the release of inflammatory mediators from mast cells and increase mucociliary clearance.

Quantitative Pharmacological Data

The interaction of terbutaline with the beta-2 adrenergic receptor and its downstream effects can be quantified. The following table summarizes key pharmacological parameters.

| Parameter | Value | Description | Reference |

| IC50 | 53 nM | The half maximal inhibitory concentration for the β2-adrenergic receptor. | |

| EC50 | 10-7.40 M | The half maximal effective concentration for terbutaline-induced response in cells expressing β2AR and CFTR. | |

| pKB | 4.70 ± 0.09 | The negative logarithm of the dissociation constant for terbutaline as a competitive antagonist at the α1-adrenoceptor. It is important to note that terbutaline is a much more potent β2-adrenoceptor agonist. | |

| Elimination Half-Life (subcutaneous) | 2.9 hours | The time it takes for the concentration of terbutaline in the body to be reduced by half after subcutaneous administration. | |

| Peak Plasma Concentration (Tmax, subcutaneous) | 0.5 hours | The time to reach the maximum concentration of terbutaline in the plasma after a 0.5 mg subcutaneous dose. |

Experimental Protocols

A fundamental method for quantifying the downstream effects of terbutaline on beta-2 adrenergic receptor activation is the measurement of intracellular cAMP levels.

Protocol: In Vitro cAMP Measurement using Competitive ELISA

This protocol outlines a typical workflow for measuring terbutaline-induced cAMP production in a cell-based assay using a competitive enzyme-linked immunosorbent assay (ELISA).

1. Cell Culture and Treatment:

- Culture a suitable cell line endogenously expressing or transfected with the human beta-2 adrenergic receptor (e.g., HEK293, CHO cells).

- Seed the cells in a 96-well plate and grow to confluency.

- Prior to the assay, starve the cells in a serum-free medium for a defined period.

- Treat the cells with varying concentrations of terbutaline for a specified time to stimulate cAMP production. Include a vehicle control and a positive control (e.g., isoproterenol).

2. Cell Lysis:

- After treatment, remove the medium and lyse the cells using a lysis buffer provided in a commercial cAMP assay kit. This step releases the intracellular cAMP.

3. Competitive ELISA:

- The cell lysate containing cAMP is added to a 96-well plate pre-coated with an anti-cAMP antibody.

- A fixed amount of horseradish peroxidase (HRP)-labeled cAMP is then added to each well.

- The unlabeled cAMP from the cell lysate and the HRP-labeled cAMP compete for binding to the immobilized antibody.

- The plate is incubated to allow for competitive binding.

4. Washing and Substrate Addition:

- The plate is washed to remove any unbound cAMP and HRP-cAMP conjugate.

- A substrate solution (e.g., TMB) is added to each well. The HRP enzyme catalyzes the conversion of the substrate, resulting in a colorimetric change.

5. Detection and Data Analysis:

- The absorbance is measured using a microplate reader at the appropriate wavelength.

- The intensity of the color is inversely proportional to the amount of cAMP in the cell lysate.

- A standard curve is generated using known concentrations of cAMP.

- The concentration of cAMP in the samples is determined by interpolating their absorbance values from the standard curve.

- Dose-response curves can then be plotted to determine the EC50 of terbutaline.

Visualizations

Signaling Pathway of Terbutaline at the Beta-2 Adrenergic Receptor

Caption: Terbutaline signal transduction pathway.

Experimental Workflow for a Competitive ELISA-based cAMP Assay

Caption: Workflow for cAMP measurement.

References

Terbutaline: A Comprehensive Technical Guide to its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terbutaline is a selective β2-adrenergic receptor agonist widely utilized as a bronchodilator for the management of asthma and chronic obstructive pulmonary disease, and as a tocolytic agent to delay preterm labor. This technical guide provides an in-depth overview of the synthesis and chemical properties of terbutaline. It details a common synthetic pathway, outlines experimental protocols for its preparation and characterization, and presents its key physicochemical properties in a structured format. Furthermore, this document elucidates the signaling pathway through which terbutaline exerts its therapeutic effects.

Chemical Properties of Terbutaline

Terbutaline is a phenylethanolamine derivative. Its chemical and physical properties are summarized in the table below. The data presented is for both the free base and the more commonly used sulfate salt.

| Property | Terbutaline (Free Base) | Terbutaline Sulfate |

| Molecular Formula | C₁₂H₁₉NO₃ | (C₁₂H₁₉NO₃)₂·H₂SO₄ |

| Molecular Weight | 225.28 g/mol | 548.65 g/mol [1] |

| Melting Point | 119-122 °C[1], 204-208 °C[2][3] | 246-248 °C[1] |

| pKa | pKa₁: 8.8, pKa₂: 10.1, pKa₃: 11.2 | - |

| Solubility (at 25°C) | Soluble in ethanol and methanol. | Water: >20 mg/mL, 0.1N HCl: >20 mg/mL, 0.1N NaOH: >20 mg/mL, Methanol: 2.7 mg/mL, Ethanol: 1.2 mg/mL |

| Appearance | - | White to gray-white crystalline powder. |

| LogP | 0.9 | - |

Synthesis of Terbutaline

A prevalent and well-documented method for the synthesis of terbutaline initiates with 3,5-dibenzyloxyacetophenone. This multi-step process involves protection of the hydroxyl groups, bromination, substitution, and subsequent deprotection to yield the final product.

Synthetic Pathway

The overall synthetic scheme is depicted below. The synthesis begins with the protection of the phenolic hydroxyl groups of a precursor, followed by a series of reactions to introduce the amino alcohol side chain, and concludes with the removal of the protecting groups.

Experimental Protocols

The following protocols are generalized representations based on common laboratory practices and information from various sources. Specific reaction conditions may require optimization.

Step 1: Synthesis of 3,5-Dibenzyloxybromoacetophenone

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, dissolve 3,5-dibenzyloxyacetophenone in a suitable solvent such as ethyl acetate.

-

Bromination: Add a brominating agent, such as dibromohydantoin, to the solution. An acid catalyst like trifluoroacetic acid may also be added.

-

Reaction Conditions: The reaction is typically carried out at room temperature with stirring for several hours.

-

Work-up and Purification: After the reaction is complete, the mixture is filtered. The filtrate is washed with water, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product. The product can be further purified by recrystallization.

Step 2: Synthesis of the Ketone Intermediate

-

Reaction Setup: Dissolve the 3,5-dibenzyloxybromoacetophenone in an appropriate solvent.

-

Condensation: React the solution with N-benzyl-N-tert-butylamine.

-

Reaction Conditions: The reaction mixture is stirred, often at an elevated temperature, to drive the condensation reaction.

-

Work-up and Purification: Upon completion, the reaction mixture is worked up to isolate the ketone intermediate. This may involve extraction and chromatographic purification.

Step 3: Synthesis of Terbutaline

-

Reduction and Deprotection: The ketone intermediate is subjected to reduction. A common method is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst. This step simultaneously reduces the ketone and cleaves the benzyl protecting groups.

-

Reaction Conditions: The reaction is carried out in a suitable solvent under a hydrogen atmosphere.

-

Work-up and Purification: The catalyst is removed by filtration, and the solvent is evaporated. The crude terbutaline is then purified, often by crystallization from a suitable solvent system to yield the final product.

Analytical Characterization

The identity and purity of synthesized terbutaline are confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of terbutaline and quantify it in various matrices.

-

Method: A common approach is reversed-phase HPLC.

-

Column: Octadecylsilyl (C18) or octylsilyl (C8) columns are frequently used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is typical. The pH of the mobile phase is an important parameter for achieving good separation.

-

Detection: UV detection is commonly employed, with the wavelength set at or near the absorption maximum of terbutaline (around 276-280 nm).

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the molecular structure of terbutaline.

-

¹H NMR: The proton NMR spectrum of terbutaline shows characteristic signals for the aromatic protons, the benzylic proton, the methylene protons adjacent to the amino group, and the protons of the tert-butyl group.

-

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule, with distinct signals for the aromatic carbons, the carbon bearing the hydroxyl group, the carbon adjacent to the nitrogen, and the carbons of the tert-butyl group.

Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and fragmentation pattern of terbutaline.

-

Method: Electrospray ionization (ESI) is a common ionization technique for terbutaline analysis.

-

Results: In positive ion mode, the protonated molecule [M+H]⁺ is observed at m/z 226.2. Tandem mass spectrometry (MS/MS) can be used to generate characteristic fragment ions for structural confirmation.

Mechanism of Action and Signaling Pathway

Terbutaline functions as a selective agonist for β2-adrenergic receptors, which are predominantly found on the smooth muscle cells of the airways and the uterus.

Signaling Cascade

The binding of terbutaline to the β2-adrenergic receptor initiates a G-protein-coupled signaling cascade. This pathway involves the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). The elevated cAMP levels lead to the activation of protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, resulting in a decrease in intracellular calcium levels and the relaxation of smooth muscle tissue.

References

In-Vitro Characterization of Terbutaline Sulfate: A Technical Guide

Introduction

Terbutaline sulfate is a selective beta-2 (β2) adrenergic receptor agonist widely utilized as a bronchodilator for the management of asthma, bronchitis, and emphysema.[1][2][3] Its therapeutic efficacy is rooted in its ability to relax the smooth muscle of the airways, thereby alleviating bronchospasm.[1][4] A thorough in-vitro characterization is a cornerstone of its development and quality control, providing crucial data on its physicochemical properties, receptor interaction, functional potency, and stability. This guide offers a detailed overview of the essential in-vitro assays and methodologies for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental physical and chemical properties of a drug substance are critical for formulation development, predicting its behavior in biological systems, and establishing its identity.

Table 1: Physicochemical Properties of Terbutaline Sulfate

| Property | Value | Reference |

| Chemical Name | bis(5-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,3-diol);sulfuric acid | |

| Molecular Formula | C₂₄H₄₀N₂O₁₀S (Sulfate Salt) | |

| Molecular Weight | 548.6 g/mol (Sulfate Salt) | |

| Melting Point | 246-248°C | |

| pKa | pKa1 8.8, pKa2 10.1, pKa3 11.2 (at 25°C) | |

| UV λmax | 276 nm (in distilled water) | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in water (100 mg/mL), DMSO (50 mg/mL) | |

| Partition Coefficient (Log P) | 0.03 |

Experimental Protocol: Determination of Partition Coefficient (Octanol-Water)

The partition coefficient (P) is a measure of a drug's lipophilicity and its ability to cross cell membranes.

Objective: To determine the n-octanol/water partition coefficient of Terbutaline Sulfate.

Materials:

-

Terbutaline Sulfate

-

n-Octanol (pre-saturated with water)

-

Distilled Water (pre-saturated with n-octanol)

-

Separating funnel

-

Wrist-action shaker or vortex mixer

-

UV-Vis Spectrophotometer

-

Centrifuge

Procedure:

-

Preparation of Solutions: Prepare a stock solution of Terbutaline Sulfate in the aqueous phase (water pre-saturated with n-octanol).

-

Partitioning:

-

Add equal volumes of the aqueous drug solution and the organic phase (n-octanol pre-saturated with water) to a separating funnel. A common method involves dissolving approximately 50 mg of the drug in 50 ml of distilled water and 50 ml of n-octanol.

-

Securely cap the funnel and shake vigorously for a set period (e.g., 30 minutes) using a wrist-action shaker to ensure thorough mixing and equilibrium.

-

-

Phase Separation: Allow the funnel to stand undisturbed until the two phases (aqueous and organic) have completely separated.

-

Sampling: Carefully separate the two layers. Withdraw a sample from the aqueous phase.

-

Quantification:

-

If necessary, centrifuge the aqueous sample to remove any residual organic solvent.

-

Measure the concentration of Terbutaline Sulfate remaining in the aqueous phase using a validated analytical method, such as UV-Vis spectrophotometry at 276 nm.

-

-

Calculation:

-

Calculate the initial concentration of the drug in the aqueous phase (C_initial).

-

Determine the final concentration of the drug in the aqueous phase after partitioning (C_aqueous).

-

Calculate the concentration of the drug in the organic phase by subtraction: C_octanol = C_initial - C_aqueous.

-

The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase: P = C_octanol / C_aqueous.

-

The result is typically expressed as Log P.

-

Receptor Binding Affinity

Receptor binding assays are used to quantify the affinity of a ligand (drug) for its specific receptor. For Terbutaline Sulfate, this involves measuring its interaction with the β2-adrenergic receptor.

Table 2: Receptor Binding Affinity of Terbutaline

| Parameter | Receptor | Value | Reference |

| IC₅₀ | β2-adrenergic receptor | 53 nM | |

| Kᵢ (Dissociation Constant) | Butyrylcholinesterase (BChE) variants | 0.18 mM (UU), 0.31 mM (FF), 3.3 mM (AA) |

Note: IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Kᵢ (inhibitor constant) is an indication of how potent an inhibitor is.

Experimental Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (IC₅₀ and Kᵢ) of Terbutaline Sulfate for the β2-adrenergic receptor.

Materials:

-

Cell membranes prepared from a cell line expressing a high density of β2-adrenergic receptors (e.g., HEK293 cells).

-

Radiolabeled ligand (e.g., [³H]-dihydroalprenolol, a known β-adrenergic antagonist).

-

Terbutaline Sulfate (unlabeled competitor).

-

Binding buffer (e.g., Tris-HCl with MgCl₂).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

-

Multi-well plates.

Procedure:

-

Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled Terbutaline Sulfate.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the Terbutaline Sulfate concentration.

-

Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value, which is the concentration of Terbutaline Sulfate that displaces 50% of the specific binding of the radioligand.

-

Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radiolabeled ligand and Kₐ is its dissociation constant.

-

Visualization: Competitive Binding Assay Workflow

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays

Functional assays measure the physiological response triggered by the drug-receptor interaction. As a β2-agonist, Terbutaline's primary mechanism involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).

Table 3: Functional Potency of Terbutaline

| Parameter | Assay | Cell Line | Value | Reference |

| EC₅₀ | cAMP Accumulation | Oocytes expressing β2AR | 10⁻⁷·⁴⁰ M (~40 nM) |

Note: EC₅₀ (half maximal effective concentration) refers to the concentration of a drug that induces a response halfway between the baseline and maximum.

Experimental Protocol: cAMP Accumulation Assay

Objective: To quantify the increase in intracellular cAMP levels in response to Terbutaline Sulfate stimulation.

Materials:

-

A suitable cell line expressing β2-adrenergic receptors (e.g., HEK293, CHO cells).

-

Cell culture medium and reagents.

-

Terbutaline Sulfate.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP detection kit (e.g., HTRF, ELISA, or fluorescence polarization-based).

Procedure:

-

Cell Culture: Plate the cells in multi-well plates and grow them to the desired confluency.

-

Pre-treatment: Aspirate the culture medium and replace it with a stimulation buffer, often containing a PDE inhibitor like IBMX. Incubate for a short period.

-

Agonist Stimulation: Add varying concentrations of Terbutaline Sulfate to the wells. Include a vehicle control (buffer only).

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for cAMP production.

-

Cell Lysis: Terminate the stimulation by adding a lysis buffer to each well. This releases the intracellular cAMP.

-

cAMP Detection: Measure the cAMP concentration in the cell lysates according to the manufacturer's protocol of the chosen detection kit.

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in each sample from the standard curve.

-

Plot the cAMP concentration against the logarithm of the Terbutaline Sulfate concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

-

Visualization: cAMP Accumulation Assay Workflow

Caption: Workflow for a functional cAMP accumulation assay.

β2-Adrenergic Receptor Signaling Pathway

Terbutaline exerts its therapeutic effect by activating a well-defined G-protein coupled receptor (GPCR) signaling cascade.

-

Receptor Binding: Terbutaline binds to the β2-adrenergic receptor on the surface of airway smooth muscle cells.

-

G-Protein Activation: This binding causes a conformational change in the receptor, activating the associated heterotrimeric Gs protein. The Gsα subunit dissociates and exchanges GDP for GTP.

-

Adenylyl Cyclase Activation: The activated Gsα-GTP complex stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to the second messenger, cyclic AMP (cAMP).

-

PKA Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).

-

Downstream Effects: PKA phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and the inactivation of myosin light-chain kinase.

-

Cellular Response: The net result is the relaxation of bronchial smooth muscle, leading to bronchodilation.

Visualization: Terbutaline Signaling Pathway

Caption: β2-adrenergic receptor signaling pathway activated by Terbutaline.

In-Vitro Dissolution and Stability Studies

In-Vitro Dissolution

For solid oral dosage forms, dissolution testing is essential to ensure batch-to-batch consistency and to predict in-vivo performance.

Experimental Protocol: Tablet Dissolution Test (USP Apparatus 2)

Objective: To measure the rate and extent of drug release from a Terbutaline Sulfate tablet.

Materials:

-

USP Dissolution Apparatus 2 (Paddle type).

-

Dissolution medium (e.g., 900 mL of pH 6.8 phosphate buffer).

-

Terbutaline Sulfate tablets.

-

Syringes and filters for sampling.

-

HPLC or UV-Vis Spectrophotometer for analysis.

Procedure:

-

Apparatus Setup: Assemble the dissolution apparatus and pre-heat the dissolution medium to 37±0.5°C.

-

Test Initiation: Place one tablet in each vessel and immediately start the paddle rotation, typically at 50 rpm.

-

Sampling: At specified time intervals (e.g., 2, 4, 6, 8, 10, 15, 30 minutes), withdraw an aliquot (e.g., 5 mL) of the medium from each vessel.

-

Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed medium to maintain a constant volume.

-

Sample Analysis: Filter the samples and analyze the concentration of dissolved Terbutaline Sulfate using a validated HPLC or UV spectrophotometric method.

-

Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to generate a dissolution profile.

Forced Degradation Studies

Forced degradation (stress testing) is performed to identify potential degradation products and to establish the intrinsic stability of the drug substance. This is crucial for developing stability-indicating analytical methods.

Experimental Protocol: Forced Degradation

Objective: To generate degradation products of Terbutaline Sulfate under various stress conditions.

Conditions:

-

Acid Hydrolysis: Reflux drug solution with 0.1N HCl at a controlled temperature (e.g., 60°C) for a set duration (e.g., 30 minutes).

-

Base Hydrolysis: Reflux drug solution with 0.1N NaOH at a controlled temperature (e.g., 60°C) for a set duration (e.g., 30 minutes).

-

Oxidative Degradation: Treat drug solution with an oxidizing agent like hydrogen peroxide (e.g., 3-10% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 100-105°C).

-

Photolytic Degradation: Expose the drug substance (solid or in solution) to a light source that produces combined visible and UV outputs, as specified in ICH Q1B guidelines.

Procedure:

-

Prepare solutions of Terbutaline Sulfate and expose them to the different stress conditions outlined above.

-

Take samples at various time points.

-

Analyze the samples using a stability-indicating method, typically a gradient HPLC method, to separate the parent drug from any degradation products. The goal is to achieve a target degradation of approximately 10-20%.

-

The results help in understanding degradation pathways and in the validation of analytical methods for specificity.

Visualization: Forced Degradation Study Workflow

Caption: General workflow for forced degradation studies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. A validated HPTLC method for determination of terbutaline sulfate in biological samples: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation, characterization and in vivo distribution of terbutaline sulfate loaded albumin microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

The Pharmacokinetics and Metabolism of Terbutaline: An In-depth Technical Guide for Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of the β2-adrenergic agonist terbutaline in various preclinical animal models. The information presented herein is intended to support drug development professionals and researchers in designing and interpreting studies involving this compound.

Introduction

Terbutaline is a selective β2-adrenergic receptor agonist widely used as a bronchodilator for the treatment of asthma and other obstructive airway diseases. Understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics in different animal species is crucial for the non-clinical safety and efficacy evaluation that precedes human clinical trials. This document summarizes key pharmacokinetic parameters, metabolic pathways, and experimental methodologies from studies conducted in rats, dogs, cows, and horses.

Pharmacokinetics

The pharmacokinetic profile of terbutaline exhibits notable species-specific variations, particularly concerning its bioavailability and clearance.

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic parameters for terbutaline in various animal models following intravenous (IV) and oral (PO) administration. It is important to note that comprehensive, directly comparable datasets for both routes in rats and dogs are limited in the publicly available literature.

Table 1: Pharmacokinetic Parameters of Terbutaline (Intravenous Administration)

| Parameter | Rat | Dog | Cow | Horse |

| Dose (mg/kg) | - | - | 0.5 | 0.01 |

| Cmax (ng/mL) | - | - | 708.22 ± 509.6 | - |

| t½ (Half-life) (h) | - | - | 0.12 ± 0.04 | - |

| AUC (ng·h/mL) | - | - | 228.2 ± 114.5 | - |

| CL (Clearance) | - | - | - | - |

| Vd (Volume of Distribution) (L/kg) | - | - | 0.34 ± 0.28 | - |

| Reference | [1] |

Table 2: Pharmacokinetic Parameters of Terbutaline (Oral Administration)

| Parameter | Rat | Dog | Cow | Horse |

| Dose (mg/kg) | - | - | - | 0.1 |

| Cmax (ng/mL) | - | - | - | - |

| Tmax (h) | - | - | - | - |

| t½ (Half-life) (h) | - | - | - | - |

| AUC (ng·h/mL) | - | - | - | - |

| Bioavailability (%) | Low (~30% absorbed) | High (~87% absorbed) | - | Low |

| Reference | [2] | [2] |

Specific quantitative parameters for oral administration in rats and dogs are not well-documented in the available literature.

Metabolism

The metabolism of terbutaline primarily involves phase II conjugation reactions, with distinct differences observed between species. Terbutaline is not a substrate for catechol-O-methyl transferase (COMT) in dogs[2][3].

In rats , terbutaline is extensively metabolized, with a significant portion undergoing glucuronidation. Following intravenous administration, approximately 25% of the dose is excreted as the glucuronide conjugate in the urine, and 40% is eliminated as the conjugate via bile. Oral administration in rats leads to a high first-pass metabolism of around 70%.

In dogs , the primary metabolic pathway is sulfation. The sulphate conjugate is the only metabolite identified in the plasma and urine of dogs after either oral or intravenous administration. In contrast to rats, dogs exhibit a much lower first-pass metabolism of about 13% after oral dosing. More than 90% of a parenteral dose is excreted in the urine, largely as unchanged terbutaline with a small amount of the sulphate conjugate, and only a very small fraction (1.7%) is excreted in the bile.

Metabolic Pathways

The following diagrams illustrate the primary metabolic transformations of terbutaline in rats and dogs.

Experimental Protocols

This section details representative methodologies for conducting pharmacokinetic and metabolism studies of terbutaline in animal models.

Animal Models

-

Rats: Male Sprague-Dawley or Wistar rats weighing 200-250 g are commonly used.

-

Dogs: Beagle dogs are a frequently used breed for pharmaceutical research.

Administration of Terbutaline

-

Oral (PO): For rats, oral gavage is the standard method. Terbutaline sulfate is typically dissolved in sterile water or saline. The administration volume should not exceed 10 mL/kg.

-

Intravenous (IV): Terbutaline sulfate is dissolved in sterile saline for injection. For rats, administration can be via the tail vein. For dogs, the cephalic or saphenous vein is commonly used. The injection can be given as a bolus or a controlled infusion.

Sample Collection

-

Blood: Serial blood samples are collected at predetermined time points. For rats, blood can be collected from the tail vein or via a cannulated jugular vein. For dogs, the jugular or cephalic vein is typically used. Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

-

Urine: For metabolism studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces. Urine is collected over specified intervals (e.g., 0-8, 8-24, 24-48 hours) and stored frozen.

Analytical Methodology

High-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detection, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques for the quantification of terbutaline and its metabolites in biological matrices.

4.4.1 Sample Preparation

-

Plasma: Protein precipitation with acetonitrile or methanol is a common first step, followed by centrifugation. Solid-phase extraction (SPE) may be used for further cleanup and concentration of the analyte.

-

Urine: For the analysis of conjugated metabolites, an enzymatic hydrolysis step using β-glucuronidase (for glucuronides) or sulfatase (for sulfates) is often required to cleave the conjugate and release the parent drug for quantification.

4.4.2 Chromatographic Conditions

-

HPLC Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is used. Gradient elution may be employed to separate terbutaline from its metabolites and endogenous matrix components.

-

Detection:

-

HPLC-UV: Detection is typically performed at a wavelength of around 276-280 nm.

-

LC-MS/MS: This method offers higher sensitivity and selectivity. Detection is performed in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for terbutaline and its metabolites.

-

Experimental Workflows

The following diagrams illustrate typical experimental workflows for pharmacokinetic studies of terbutaline.

Conclusion

The pharmacokinetics and metabolism of terbutaline show significant variability across different animal species. Rats exhibit extensive first-pass metabolism primarily through glucuronidation, while dogs show less first-pass effect with sulfation being the major metabolic route. These differences are critical considerations when selecting an appropriate animal model for preclinical studies and for extrapolating the data to humans. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting robust and reliable pharmacokinetic and metabolism studies of terbutaline. Further research to generate comprehensive and directly comparable quantitative pharmacokinetic data in rats and dogs would be beneficial to the scientific community.

References

The Stereochemical Dichotomy of Terbutaline: An In-depth Technical Guide to Enantiomer-Specific Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terbutaline, a potent β2-adrenergic receptor agonist, is clinically administered as a racemate, a 1:1 mixture of its (R)-(-) and (S)-(+) enantiomers. However, extensive research has revealed a significant stereoselectivity in its pharmacological and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the distinct biological activities of terbutaline enantiomers, focusing on their differential receptor interactions, downstream signaling, and physiological effects. The therapeutic efficacy of terbutaline is predominantly attributed to the (R)-(-)-enantiomer (eutomer), while the (S)-(+)-enantiomer (distomer) is significantly less active and may contribute to undesirable side effects. This document details the experimental protocols for assessing the enantiomer-specific activity and presents quantitative data in a comparative format to facilitate a deeper understanding of this crucial aspect of terbutaline's pharmacology.

Introduction

The principle of stereoisomerism is of paramount importance in pharmacology, as enantiomers of a chiral drug can exhibit markedly different absorption, distribution, metabolism, excretion (ADME), and pharmacodynamic properties. Terbutaline, widely used in the management of asthma and chronic obstructive pulmonary disease (COPD), serves as a classic example of this principle. The therapeutic action of terbutaline, bronchodilation, is mediated through the activation of β2-adrenergic receptors in the smooth muscle of the airways. This guide will dissect the individual contributions of the (R)-(-)- and (S)-(+)-enantiomers to the overall pharmacological profile of racemic terbutaline.

Enantiomer-Specific Pharmacodynamics

The primary therapeutic effect of terbutaline, relaxation of bronchial smooth muscle, is almost exclusively mediated by the (R)-(-)-enantiomer. The (S)-(+)-enantiomer has been shown to be significantly less potent.

Receptor Binding and Potency

Table 1: In Vitro Potency of Terbutaline Enantiomers on Guinea Pig Trachea

| Enantiomer | Relative Potency (Relaxation of Guinea Pig Trachea) |

| (R)-(-)-Terbutaline | Eutomer (therapeutically active enantiomer) |

| (S)-(+)-Terbutaline | Over 3,000 times less potent than (R)-(-)-terbutaline[1] |

Signaling Pathway

The binding of (R)-(-)-terbutaline to the β2-adrenergic receptor initiates a well-defined signaling cascade, leading to smooth muscle relaxation. The (S)-(+)-enantiomer, due to its poor binding, does not significantly activate this pathway.

The canonical signaling pathway for β2-adrenergic receptor activation is initiated by the binding of an agonist, such as (R)-(-)-terbutaline. This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in the relaxation of airway smooth muscle.[2][3]

Enantiomer-Specific Pharmacokinetics

Significant differences in the pharmacokinetic profiles of (R)-(-)- and (S)-(+)-terbutaline have been observed in humans, impacting their systemic exposure and clearance.

Table 2: Pharmacokinetic Parameters of Terbutaline Enantiomers in Healthy Volunteers (Single Dose Administration)

| Parameter | (R)-(-)-Terbutaline | (S)-(+)-Terbutaline | Racemic Terbutaline |

| Intravenous Administration | |||

| Systemic Clearance (CL) (L/h/kg) | 0.13 | 0.19 | 0.20 |

| Oral Administration | |||

| Oral Bioavailability | 14.8% | 7.5% | Similar to (-)-T |

| Data sourced from Borgström et al. (1989)[4][5] |

The data indicates that the therapeutically active (R)-(-)-enantiomer has a lower systemic clearance and a higher oral bioavailability compared to the (S)-(+)-enantiomer.

Experimental Protocols

In Vitro Assessment of Bronchodilator Activity: Guinea Pig Tracheal Ring Relaxation Assay

This ex vivo method is a standard procedure to evaluate the relaxant properties of β2-agonists on airway smooth muscle.

Methodology:

-

Tissue Preparation: Male Dunkin-Hartley guinea pigs are euthanized, and the tracheas are excised and placed in Krebs-Henseleit solution. The surrounding connective tissue is removed, and the trachea is cut into rings of 3-5 mm in length.

-

Mounting: The tracheal rings are suspended between two stainless steel hooks in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 and 5% CO2. One hook is fixed, and the other is connected to an isometric force transducer.

-

Equilibration: An optimal resting tension of 1.5 g is applied, and the tissues are allowed to equilibrate for at least 60 minutes, with the buffer being replaced every 15 minutes.

-

Contraction: A stable contraction is induced by adding a contractile agent such as methacholine or histamine to the organ bath.

-

Drug Administration: Once a stable plateau of contraction is reached, cumulative concentration-response curves are generated by the stepwise addition of either (R)-(-)-terbutaline or (S)-(+)-terbutaline.

-

Data Acquisition and Analysis: The changes in isometric tension are continuously recorded. The relaxant responses are expressed as a percentage of the induced contraction. EC50 values (the concentration of agonist that produces 50% of the maximal response) are calculated to compare the potencies of the enantiomers.

Human Pharmacokinetic Study of Terbutaline Enantiomers

This protocol outlines a typical clinical study design to determine the pharmacokinetic profiles of the individual enantiomers.

Methodology:

-

Study Population: A cohort of healthy, non-smoking volunteers are recruited. Ethical approval and informed consent are obtained.

-

Study Design: A randomized, crossover study design is often employed. Each subject receives a single dose of (R)-(-)-terbutaline, (S)-(+)-terbutaline, and the racemic mixture on separate occasions, with a washout period between each administration. Both intravenous and oral routes are investigated to determine absolute bioavailability.

-

Drug Administration and Sampling:

-

Intravenous: A sterile solution of the enantiomer or racemate is infused over a defined period.

-

Oral: An oral solution or tablet of the enantiomer or racemate is administered.

-

Blood Sampling: Venous blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).

-

-

Bioanalytical Method: Plasma concentrations of the (R)-(-) and (S)-(+) enantiomers of terbutaline are determined using a validated stereoselective analytical method, such as chiral high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including:

-

Area under the plasma concentration-time curve (AUC)

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum plasma concentration (Tmax)

-

Elimination half-life (t1/2)

-

Systemic clearance (CL)

-

Volume of distribution (Vd)

-

Oral bioavailability (F)

-

Separation of Terbutaline Enantiomers

For pharmacological and pharmacokinetic studies, the individual enantiomers must be separated from the racemic mixture.

Methodology: Chiral High-Performance Liquid Chromatography (HPLC)

-

Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their differential retention times and subsequent separation.

-

Stationary Phase: A common choice for the separation of terbutaline enantiomers is a column with a chiral selector, such as a polysaccharide-based CSP (e.g., Sumichiral OA-4700).

-

Mobile Phase: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., ethanol or isopropanol) with a small amount of an acidic or basic additive to improve peak shape, is used to elute the enantiomers.

-

Detection: The eluted enantiomers are detected using a UV detector, typically at a wavelength of 278 nm.

-

Fraction Collection: For preparative separations, the eluent corresponding to each enantiomeric peak is collected separately. The purity of the collected fractions is then confirmed using analytical chiral HPLC.

Conclusion

The biological activity of terbutaline is highly stereoselective, with the (R)-(-)-enantiomer being the therapeutically active agent responsible for bronchodilation. The (S)-(+)-enantiomer is significantly less potent and exhibits a different pharmacokinetic profile. This in-depth technical guide highlights the importance of considering the stereochemistry of chiral drugs in research and development. A thorough understanding of the distinct properties of each enantiomer is crucial for optimizing therapeutic outcomes and minimizing potential adverse effects. The development of enantiopure formulations of drugs like terbutaline represents a significant advancement in rational drug design and personalized medicine.

References

- 1. Steric aspects of agonism and antagonism at beta-adrenoceptors: experiments with the enantiomers of terbutaline and pindolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic evaluation in man of terbutaline given as separate enantiomers and as the racemate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic evaluation in man of terbutaline given as separate enantiomers and as the racemate - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Terbutaline: A Technical Guide

Introduction

Terbutaline is a selective beta-2 (β2) adrenergic receptor agonist that has been a cornerstone in the management of bronchospastic respiratory disorders for decades. First developed in the 1960s, its journey from chemical synthesis to clinical application represents a significant advancement in targeted respiratory therapeutics. This technical guide provides an in-depth overview of the discovery, mechanism of action, and pivotal clinical development of Terbutaline, intended for researchers, scientists, and drug development professionals.

Discovery and Synthesis

Terbutaline was first synthesized in 1966 by chemists at the Swedish pharmaceutical company Astra Draco AB.[1][2] It was patented in the same year and introduced for medical use in 1970, gaining FDA approval on March 25, 1974.[2] The development of Terbutaline was driven by the need for a more selective bronchodilator with fewer cardiovascular side effects than existing non-selective beta-agonists like isoprenaline.

The chemical structure of Terbutaline, (RS)-5-[2-(tert-Butylamino)-1-hydroxyethyl]benzene-1,3-diol, is key to its enhanced selectivity. The presence of a tertiary butyl group on the amine makes it more selective for β2 receptors, and the absence of a hydroxyl group at the 4th position of the benzene ring makes it less susceptible to metabolism by the enzyme catechol-O-methyl transferase (COMT), prolonging its duration of action.[3]

Chemical Synthesis

The synthesis of Terbutaline can be achieved through several pathways. A common method involves the following key steps:[3]

-

Bromination: The process starts with the bromination of 3,5-dibenzyloxyacetophenone to form 3,5-dibenzyloxybromoacetophenone.

-

Reaction with N-benzyl-N-tert-butylamine: The resulting bromoacetophenone is then reacted with N-benzyl-N-tert-butylamine, which introduces the tert-butylamino group and forms a ketone intermediate.

-

Reduction: Finally, the ketone intermediate is reduced using hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst. This step reduces the ketone to a hydroxyl group and removes the benzyl protecting groups, yielding Terbutaline.

A more recent, environmentally friendly approach utilizes dibromohydantoin as a brominating agent, simplifying the process and improving product purity. Another patented method starts with 3,5-dihydroxyacetophenone, involving hydroxyl protection, bromination, carbonyl reduction, a condensation reaction, and finally sulphating to produce Terbutaline sulfate.

Mechanism of Action

Terbutaline exerts its therapeutic effect through selective agonism of β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.

Signaling Pathway

The binding of Terbutaline to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a well-defined intracellular signaling cascade:

-

G-Protein Activation: Receptor activation leads to the stimulation of the associated heterotrimeric Gs protein.

-

Adenylyl Cyclase Activation: The activated Gs protein stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic 3',5'-adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).

-

Smooth Muscle Relaxation: PKA phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium ion concentrations. This reduction in calcium, along with the inhibition of mediator release from mast cells, results in the relaxation of bronchial smooth muscle, leading to bronchodilation.

Figure 1: Terbutaline's β2-Adrenergic Signaling Pathway.

Preclinical and Clinical Development

Early clinical trials in the 1970s focused on establishing the efficacy, safety, and optimal dosage of Terbutaline, often comparing it to the existing standard of care, epinephrine (adrenaline).

Pharmacokinetic Profile

Pharmacokinetic studies have defined the absorption, distribution, metabolism, and excretion of Terbutaline across different routes of administration.

| Parameter | Oral Administration | Subcutaneous (SC) Injection |

| Bioavailability | 14-15% | Higher systemic availability |

| Time to Peak (Tmax) | ~1.5 hours | ~0.5-1 hour |

| Onset of Action | 1-2 hours | Within 5-15 minutes |

| Duration of Action | 4-8 hours | 1.5-4 hours |

| Elimination Half-Life | ~3.4 hours | ~2.9 hours |

| Metabolism | Sulfated or glucuronidated | Primarily unchanged |

| Excretion | ~40% in urine (72h) | ~90% in urine (~67% unchanged) |

| Table 1: Pharmacokinetic Parameters of Terbutaline. Data sourced from DrugBank Online. |

Pivotal Clinical Efficacy and Safety Studies

Numerous clinical trials have demonstrated the efficacy of Terbutaline in treating bronchospasm. Below is a summary of key comparative studies.

| Study (Year) | Comparison | Route | Key Efficacy Findings (Change in FEV1) | Key Safety Findings |

| Dulfano & Glass (1977) | Terbutaline (1.0 mg) vs. Epinephrine (0.5 mg) | SC | Effective bronchodilation, comparable to epinephrine. | Significant increase in heart rate with Terbutaline. |

| Davis et al. (1977) | Terbutaline vs. Epinephrine | SC | Comparable clinical improvement in 19 of 24 patients in each group. | Small but significant increase in heart rate with Terbutaline. |

| Smith et al. (1975) | Terbutaline (0.25 & 0.5 mg) vs. Epinephrine vs. Placebo | SC | Both doses showed >15% increase in FEV1 vs. placebo. Duration of action was substantially longer than epinephrine. | Side effects similar for 0.25 mg Terbutaline and epinephrine. |

| Sly et al. (1981) | Terbutaline (3, 6, 12 µg/kg) vs. Epinephrine (10 µg/kg) | SC | All doses improved FEV1. 12 µg/kg dose was superior for mid-portion airflow. | Fewer adverse effects (headache, excitement) than epinephrine. |

| Pierce et al. (1981) | Terbutaline IV vs. Inhaled | IV, Inhaled | Both routes produced significant increases in FEV1, FVC, and PEFR. | Pulse rate increased with IV treatment. No advantage of IV over inhaled route. |

| O'Driscoll et al. (1988) | Long-term Terbutaline in severe asthma | SC | Mean lowest daily PEF rose from 142 L/min to 297 L/min in "brittle" asthma patients. | Minor side effects in 11 of 22 patients. |

| Table 2: Summary of Key Clinical Trial Data for Terbutaline in Asthma. |

Experimental Protocols

While full original trial protocols are not publicly available, the methodologies can be reconstructed from published reports. Below is a representative workflow for a comparative clinical trial from that era.

Example Protocol: Double-Blind, Crossover Study of SC Terbutaline vs. Epinephrine

This protocol is a synthesized representation based on the methodologies described in early comparative studies.

Objective: To compare the efficacy and safety of subcutaneously administered Terbutaline with Epinephrine for the treatment of acute bronchospasm in asthmatic patients.

Study Design: A randomized, double-blind, placebo-controlled, crossover trial.

Participant Population:

-

Inclusion Criteria: Adult patients (18-60 years) with a documented history of bronchial asthma and demonstrated reversible bronchospasm (e.g., >15% improvement in FEV1 post-bronchodilator).

-

Exclusion Criteria: Recent respiratory infection, history of significant cardiovascular disease, concurrent use of other beta-agonists or theophylline, pregnancy.

Experimental Workflow:

Figure 2: Representative Workflow for a Crossover Clinical Trial.

Interventions:

-

Terbutaline Sulfate (e.g., 0.25 mg) administered subcutaneously.

-

Epinephrine Hydrochloride (e.g., 0.25 mg) administered subcutaneously.

-

Placebo (Normal Saline) administered subcutaneously.

Each patient would receive each of the three treatments on separate study days in a randomized order.

Outcome Measures:

-

Primary Efficacy Endpoint: Change from baseline in Forced Expiratory Volume in one second (FEV1) at specified time points post-administration.

-

Secondary Efficacy Endpoint: Duration of action, defined as the time until FEV1 returns to within 15% of the baseline value.

-

Safety Endpoints: Heart rate (HR), blood pressure (BP), electrocardiogram (ECG) changes, and incidence of adverse events (e.g., tremor, palpitations, headache).

Data Analysis: The crossover design allows for within-patient comparisons. Changes in FEV1, HR, and BP for each active drug would be compared against placebo and against each other using appropriate statistical tests (e.g., paired t-tests or analysis of variance - ANOVA).

Conclusion

The development of Terbutaline marked a pivotal step forward in respiratory pharmacology, offering a more selective and longer-acting alternative to existing bronchodilators. Its mechanism of action via the β2-adrenergic signaling pathway is well-characterized and has served as a model for subsequent drug development. The foundational clinical trials conducted in the 1970s rigorously established its efficacy and safety profile, solidifying its role in the management of asthma and other obstructive airway diseases for many years. This guide provides a core technical summary of that development history for the benefit of today's research and development professionals.

References

Terbutaline: A Comprehensive Analysis of its Molecular Structure and Functional Dynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terbutaline is a selective beta-2 (β2) adrenergic receptor agonist widely utilized in the management of bronchospasm associated with conditions such as asthma, bronchitis, and emphysema.[1][2] Its therapeutic efficacy is intrinsically linked to its specific molecular architecture, which dictates its interaction with the β2-adrenergic receptor and the subsequent intracellular signaling cascade. This technical guide provides an in-depth analysis of the molecular structure of terbutaline, its mechanism of action, structure-activity relationships, and key pharmacokinetic and pharmacodynamic properties. Detailed experimental protocols for assessing its receptor binding and functional activity are also presented to facilitate further research and drug development endeavors.

Molecular Structure and Physicochemical Properties

Terbutaline, with the IUPAC name 5-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,3-diol, is a synthetic sympathomimetic amine derived from resorcinol.[3][4] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₉NO₃ | [1] |

| Molecular Weight | 225.28 g/mol | |

| IUPAC Name | (RS)-5-[2-(tert-Butylamino)-1-hydroxyethyl]benzene-1,3-diol | |

| CAS Number | 23031-25-6 | |

| Melting Point | 119-122 °C | |

| Solubility | Water soluble, slightly soluble in alcohol |

The structure of terbutaline is characterized by a resorcinol ring (a benzene ring with hydroxyl groups at positions 1 and 3), an ethanolamine side chain, and a bulky tertiary butyl group attached to the nitrogen atom. This specific arrangement of functional groups is crucial for its selective interaction with β2-adrenergic receptors.

Structure-Activity Relationship (SAR)

The pharmacological activity of terbutaline is a direct consequence of its molecular structure. Key SAR insights include:

-

Tertiary Butyl Group: The large tertiary butyl group on the amine is a critical determinant of β2-receptor selectivity. Increasing the size of the substituent on the nitrogen atom generally enhances β-receptor activity while diminishing α-receptor activity.

-

Resorcinol Ring: The presence of hydroxyl groups at the 3 and 5 positions of the benzene ring, forming a resorcinol moiety, confers resistance to metabolism by catechol-O-methyltransferase (COMT), an enzyme that inactivates catecholamines. This structural feature contributes to a longer duration of action compared to non-resorcinol catecholamines.

-

Ethanolamine Side Chain: The ethanolamine side chain, specifically the hydroxyl group on the beta-carbon, is essential for agonist activity at adrenergic receptors.

Mechanism of Action

Terbutaline exerts its therapeutic effects by acting as a selective agonist at β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways. The binding of terbutaline to these G-protein coupled receptors initiates a signaling cascade that leads to bronchodilation.

The key steps in the mechanism of action are as follows:

-

Receptor Binding: Terbutaline binds to and activates the β2-adrenergic receptor.

-

G-Protein Activation: This activation leads to the stimulation of the associated heterotrimeric Gs protein.

-

Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates Protein Kinase A (PKA).

-

Smooth Muscle Relaxation: PKA then phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, resulting in bronchodilation.

Terbutaline's intracellular signaling cascade.

Pharmacokinetics and Pharmacodynamics

The clinical efficacy and dosing regimen of terbutaline are governed by its pharmacokinetic and pharmacodynamic properties.

Pharmacokinetic Data

| Parameter | Oral Administration | Subcutaneous Administration | Inhaled Administration | Reference |

| Cmax | 8.3 ± 3.9 ng/mL (5 mg tablet) | 9.6 ± ng/mL (0.5 mg) | 8.5 ± 0.7 ng/ml (4 mg) | |

| Tmax | 2 hours (5 mg tablet) | 0.5 hours (0.5 mg) | Not specified | |

| AUC | 54.6 ± 26.8 hng/mL (5 mg tablet) | 29.4 ± 14.2 hng/mL (0.5 mg) | 1308 ± 119 ng/ml*min (4 mg) | |

| Bioavailability | 14-15% | - | Higher than oral | |

| Volume of Distribution (Vd) | 1.6 L/kg | 1.6 L/kg | - | |

| Elimination Half-life (t½) | 3.4 hours | 2.9 hours | - | |

| Clearance | 3.0 mL/min/kg | 3.0 mL/min/kg | - |

Pharmacodynamic Data

| Parameter | Value | Receptor/System | Reference |

| IC50 | 53 nM | β2-Adrenergic Receptor | |

| EC50 (cAMP formation) | 2.3 µM | Human Airway Smooth Muscle Cells |

Experimental Protocols

Radioligand Competition Binding Assay for β-Adrenergic Receptors

This protocol outlines a method to determine the binding affinity (Ki) of terbutaline for β-adrenergic receptors.

Workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the desired β-adrenergic receptor subtype (e.g., β1 or β2).

-

Harvest the cells and homogenize them in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add a fixed amount of cell membrane preparation to each well.

-

Add a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol or ¹²⁵I-cyanopindolol) to each well.

-

Add varying concentrations of unlabeled terbutaline (the competitor) to the wells. Include wells with no competitor (total binding) and wells with a high concentration of a non-radiolabeled antagonist (e.g., propranolol) to determine non-specific binding.

-

Incubate the plate at a specific temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of terbutaline.

-

Plot the specific binding as a percentage of the maximal binding against the logarithm of the terbutaline concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of terbutaline that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

This protocol describes a method to measure the functional agonistic activity of terbutaline by quantifying the intracellular accumulation of cAMP.

Workflow for a cAMP accumulation assay.

Methodology:

-

Cell Culture and Plating:

-

Culture cells endogenously or recombinantly expressing the β2-adrenergic receptor.

-

Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Agonist Stimulation:

-

Wash the cells with a suitable assay buffer.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Add varying concentrations of terbutaline to the wells. Include a vehicle control.

-

Incubate the plate at 37°C for a defined period to allow for cAMP accumulation.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the protocol of the chosen cAMP detection kit.

-

Measure the intracellular cAMP levels using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in each sample from the standard curve.

-

Plot the cAMP concentration against the logarithm of the terbutaline concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of terbutaline that produces 50% of the maximal response).

-

Chemical Synthesis

The synthesis of terbutaline typically involves the bromination of 3,5-dibenzyloxyacetophenone to form 3,5-dibenzyloxybromoacetophenone. This intermediate is then reacted with N-benzyl-N-tert-butylamine to yield a ketone intermediate. Finally, a reduction of this ketone intermediate leads to the formation of terbutaline.

Conclusion

Terbutaline's efficacy as a selective β2-adrenergic agonist is a direct result of its well-defined molecular structure. The presence of a tertiary butyl group and a resorcinol ring are key features that confer its receptor selectivity and favorable pharmacokinetic profile. A thorough understanding of its structure, mechanism of action, and the experimental methodologies to assess its activity is paramount for the continued development of novel and improved bronchodilator therapies. The data and protocols presented in this guide serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

References

- 1. Terbutaline | C12H19NO3 | CID 5403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. TERBUTALINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 4. TERBUTALINE MEDICINAL CHEMISTRY.pptx [slideshare.net]

Terbutaline: A Technical Guide for Investigating Adrenergic Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of terbutaline as a selective β2-adrenergic receptor (β2AR) agonist for the study of adrenergic signaling pathways. Terbutaline's preferential binding to β2ARs makes it an invaluable tool for dissecting the molecular mechanisms of both canonical and non-canonical signaling cascades, offering insights into receptor function, G-protein coupling, and biased agonism.

Quantitative Data Summary: Terbutaline's Receptor Interaction Profile

The following tables summarize key quantitative parameters that define terbutaline's interaction with adrenergic receptors. These data are essential for designing and interpreting experiments aimed at understanding its pharmacological effects.

Table 1: Binding Affinity and Selectivity of Terbutaline for Adrenergic Receptors

| Receptor Subtype | Binding Affinity (Ki) | Selectivity (β1/β2) | Reference |

| β2-Adrenergic Receptor | ~53 nM (IC50) | - | [1] |

| β1-Adrenergic Receptor | ~3233 nM (calculated) | 61-fold | [2][3] |

Note: The Ki for β1-AR is calculated based on the reported 61-fold selectivity of terbutaline for β2-AR over β1-AR and the IC50 value for β2-AR.

Table 2: Functional Potency and Efficacy of Terbutaline

| Assay | Parameter | Value | Cell Type | Reference |

| cAMP Accumulation | EC50 | 2.3 µM | Human Airway Smooth Muscle Cells | [4] |

| cAMP Accumulation | Efficacy | Partial Agonist (38% of Isoprenaline) | Human Airway Smooth Muscle Cells | [4] |

Adrenergic Signaling Pathways Activated by Terbutaline

Terbutaline's activation of the β2-adrenergic receptor initiates a cascade of intracellular events. While the canonical Gs-cAMP pathway is the most well-characterized, emerging evidence highlights the importance of non-canonical signaling routes in mediating the diverse physiological effects of β2AR activation.

Canonical Gs-cAMP Signaling Pathway

Upon binding to the β2AR, terbutaline induces a conformational change in the receptor, leading to the activation of the heterotrimeric Gs protein. The activated Gαs subunit dissociates from the Gβγ dimer and stimulates adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic AMP (cAMP). As a second messenger, cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response, such as smooth muscle relaxation.

Non-Canonical Signaling Pathways

Beyond the classical Gs pathway, terbutaline-activated β2AR can engage in non-canonical signaling, including coupling to Gi proteins and initiating β-arrestin-mediated cascades. This "signal switching" is often dependent on factors like receptor phosphorylation by PKA. PKA-mediated phosphorylation of the β2AR can switch its coupling from Gs to Gi. The Gβγ subunits of the activated Gi protein can then stimulate downstream effectors, such as the MAPK/ERK pathway, through a series of intermediates including Src and Ras. Furthermore, β-arrestin, initially known for its role in receptor desensitization and internalization, can act as a scaffold protein, recruiting signaling molecules like ERK to the activated receptor, leading to G-protein-independent signaling.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. The following protocols provide step-by-step guidance for key in vitro assays used to characterize the interaction of terbutaline with β2-adrenergic receptors.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of terbutaline for the β2-adrenergic receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes expressing the β2-adrenergic receptor

-

Radioligand (e.g., [3H]-Dihydroalprenolol or [125I]-Cyanopindolol)

-

Terbutaline stock solution

-

Non-specific binding control (e.g., propranolol)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of terbutaline in binding buffer.

-

In a 96-well plate, add cell membranes (typically 20-50 µg of protein per well).

-

Add the serially diluted terbutaline or buffer (for total binding) or a high concentration of propranolol (for non-specific binding).

-

Add the radioligand at a concentration close to its Kd value.

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of terbutaline by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the terbutaline concentration and fit the data to a one-site competition model to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of terbutaline to stimulate the production of cAMP, providing a measure of its potency (EC50) and efficacy.

Materials:

-

Whole cells expressing the β2-adrenergic receptor (e.g., HEK293 or CHO cells)

-

Terbutaline stock solution

-

Forskolin (positive control)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

Stimulation buffer (e.g., HBSS with 20 mM HEPES)

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

Cell lysis buffer (provided with the kit)

Procedure:

-

Seed cells in a 96-well plate and grow to confluence.

-

On the day of the assay, remove the growth medium and replace it with stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX). Incubate for 15-30 minutes at 37°C.

-

Prepare serial dilutions of terbutaline in stimulation buffer.

-

Add the serially diluted terbutaline to the cells and incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Lyse the cells by adding the lysis buffer provided in the cAMP detection kit.

-

Measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

-

Plot the cAMP concentration against the logarithm of the terbutaline concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

β-Arrestin Recruitment Assay (BRET)

This assay quantifies the recruitment of β-arrestin to the β2-adrenergic receptor upon agonist stimulation, providing a measure of biased agonism.

Materials:

-

HEK293 cells co-transfected with plasmids encoding β2AR fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and β-arrestin-2 fused to a fluorescent acceptor (e.g., YFP).

-

Terbutaline stock solution

-

Isoproterenol (reference agonist)

-

BRET substrate (e.g., coelenterazine h)

-

Assay buffer (e.g., HBSS)

-

White, opaque 96-well microplate

-

Luminometer capable of simultaneous dual-wavelength detection

Procedure:

-

Seed the co-transfected HEK293 cells in a white, opaque 96-well plate.

-

Prepare serial dilutions of terbutaline in assay buffer.

-

Add the BRET substrate (e.g., coelenterazine h) to each well at a final concentration of 5 µM and incubate for 5-10 minutes.

-

Measure the baseline BRET signal.

-

Add the serially diluted terbutaline to the wells.

-

Immediately begin measuring the light emission at the two wavelengths (one for the donor and one for the acceptor) over time (kinetic measurement) or at a fixed time point after agonist addition (endpoint measurement).

-

Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

-

Subtract the baseline BRET ratio from the agonist-induced BRET ratio to obtain the net BRET signal.

-

Plot the net BRET signal against the logarithm of the terbutaline concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 for β-arrestin recruitment.

Experimental Workflow for Characterizing Terbutaline

The following diagram illustrates a logical workflow for the comprehensive characterization of terbutaline's effects on adrenergic signaling, from initial binding studies to the assessment of downstream functional responses and biased agonism.

References

Terbutaline's Effect on Smooth Muscle Relaxation Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals